molecular formula C19H17ClN4O3S2 B2585274 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392291-30-4

2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2585274
CAS No.: 392291-30-4
M. Wt: 448.94
InChI Key: XWXUEYQICLUBPK-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxo-2-(p-tolylamino)ethyl group and an acetamide moiety bearing a 4-chlorophenoxy substituent. This hybrid architecture combines pharmacophores known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S2/c1-12-2-6-14(7-3-12)21-17(26)11-28-19-24-23-18(29-19)22-16(25)10-27-15-8-4-13(20)5-9-15/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXUEYQICLUBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a thiadiazole ring and a chlorophenoxy group, suggests diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C17H18ClN3O3SC_{17}H_{18}ClN_{3}O_{3}S. The presence of the 4-chlorophenoxy moiety and the thiadiazole ring contributes to its biological activity. The compound's synthesis involves multiple steps, including the formation of the thiadiazole ring and the introduction of various functional groups that enhance its reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

  • Antimicrobial Properties : Thiadiazole derivatives have been reported to possess significant antimicrobial activity against various bacterial strains. This is attributed to their ability to disrupt microbial cell wall synthesis and function.
  • Anticancer Activity : Several studies have shown that compounds containing the thiadiazole ring can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.
  • Anti-inflammatory Effects : The chlorophenoxy group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus disrupting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may also bind to various receptors in the body, altering their signaling pathways and leading to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Table 1: Summary of Biological Activities

Compound NameActivity TypeMechanismReference
Thiadiazole AAntimicrobialCell wall disruption
Thiadiazole BAnticancerApoptosis induction
Thiadiazole CAnti-inflammatoryCytokine inhibition

Synthesis and Structural Analysis

The synthesis of this compound typically involves:

  • Formation of Thiadiazole : Reacting thiosemicarbazide with appropriate carboxylic acids.
  • Introduction of Functional Groups : Using nucleophilic substitution reactions to attach chlorophenoxy and other groups.
  • Final Amide Formation : Reacting intermediates with acetic anhydride or similar reagents.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural similarities with several 1,3,4-thiadiazole derivatives reported in the literature. Below is a comparative analysis of key analogs:

Compound Substituents Melting Point (°C) Yield (%) Key Features
Target Compound 4-Chlorophenoxy, p-tolylamino-thioethyl N/A N/A Hybrid structure with potential dual activity via thiadiazole and acetamide moieties.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) Ethyl, p-tolylamino-thiadiazole N/A N/A High anticancer activity (IC50 = 0.034–0.084 mmol L<sup>–1</sup>).
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzyl, isopropyl-methylphenoxy 132–134 74 Moderate yield, lower polarity due to bulky substituents.
Compound 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) 4-Chlorophenyl, 4-nitrophenylamino N/A N/A Strong Akt inhibition (92.36%), apoptosis induction in glioma cells.

Key Observations :

  • The p-tolylamino group in the target compound and 4y contributes to π-π stacking interactions with hydrophobic enzyme pockets, a critical factor in anticancer activity .
  • Bulkier substituents (e.g., 5e ) reduce solubility but may increase metabolic stability .
2.2.1. Anticancer Activity
  • Compound 4y (structurally closest to the target compound) demonstrated potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values 10–20 times lower than cisplatin.
  • Compound 3 and 8 (from ) induced apoptosis via Akt inhibition (>86%), highlighting the role of nitro and chlorophenyl groups in enhancing kinase binding .
  • The target compound’s 2-oxoethyl-thio linker may mimic ATP’s phosphate groups, enabling non-competitive inhibition of kinases like CDK5/p25, as seen in related thienoquinolones .
2.2.2. Antimicrobial Activity
  • 5c and 5d () showed moderate antimicrobial activity, with thiadiazinan-thione moieties enhancing membrane penetration. The target compound’s 4-chlorophenoxy group could similarly disrupt bacterial membranes .
Molecular Docking and SAR Trends
  • π-π interactions and H-bonding with Akt’s catalytic domain (e.g., Compound 3 ) are critical for activity. The target compound’s p-tolylamino and chlorophenoxy groups likely engage in similar interactions.
  • Thioether linkers (as in 4y and the target compound) improve metabolic stability compared to ester or amide linkers .

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